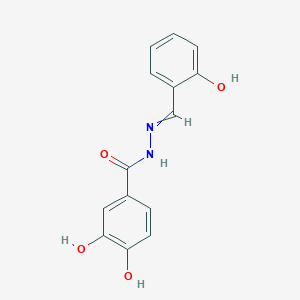
3,4-dihydroxy-N'-(2-hydroxybenzylidene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzohydrazide derivatives, including variants such as 3,4-dihydroxy-N'-(2-hydroxybenzylidene)benzohydrazide, are compounds of significant interest due to their structural complexity and potential for various chemical properties and applications. These compounds have been synthesized and analyzed to explore their structural, chemical, and physical characteristics.
Synthesis Analysis
The synthesis of benzohydrazide derivatives typically involves the condensation of benzaldehydes with hydrazides. This process can be optimized under various conditions to yield compounds with specific substituents, enhancing their chemical reactivity and potential applications (Han, 2013).
Molecular Structure Analysis
X-ray crystallography has played a crucial role in elucidating the molecular structures of these compounds, revealing their crystalline forms and molecular geometries. For example, compounds have been found to crystallize in different space groups, indicating diverse structural configurations. The molecular structures are stabilized by hydrogen bonds and weak π···π stacking interactions, which are critical for their chemical properties (Han, 2013).
Chemical Reactions and Properties
Benzohydrazide derivatives undergo various chemical reactions, including coordination with metals to form complexes. These reactions are influenced by the substituents on the benzohydrazide framework, which can enhance their reactivity and interaction with other molecules. For instance, compounds have shown to form complexes with metals, indicating their potential as ligands in coordination chemistry (Qu et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, such as crystallinity, melting points, and solubility, are closely related to their molecular structures. Crystallographic analysis provides insights into the physical characteristics of these compounds, including their unit cell dimensions and crystalline forms, which are essential for understanding their stability and solubility.
Chemical Properties Analysis
The chemical properties of benzohydrazide derivatives are largely determined by their functional groups and molecular structure. Their ability to participate in hydrogen bonding and π···π stacking interactions significantly influences their chemical behavior, including reactivity and potential as antimicrobial agents. For example, the electron-withdrawing groups in these compounds have been associated with enhanced antimicrobial activities, showcasing their potential in medicinal chemistry (Han, 2013).
科学的研究の応用
Antioxidant Activity
Studies have shown that compounds structurally related to 3,4-dihydroxy-N'-(2-hydroxybenzylidene)benzohydrazide exhibit significant antioxidant activity. For instance, a synthesized compound demonstrated the ability to scavenge free radicals effectively, suggesting its potential use in developing antioxidant agents (Sun et al., 2012).
Antimicrobial and Antifungal Properties
Several studies have highlighted the antimicrobial and antifungal properties of hydrazone derivatives. Compounds similar to 3,4-dihydroxy-N'-(2-hydroxybenzylidene)benzohydrazide have been found to possess significant activity against various bacterial and fungal strains, including Staphylococcus aureus and Escherichia coli, suggesting their potential as novel antimicrobial agents (M. Sirajuddin et al., 2013).
Catalytic Applications
The catalytic properties of complexes derived from hydrazone compounds have been explored, with findings indicating their efficacy in oxidation reactions. This suggests potential applications in industrial processes and synthetic chemistry (D. Peng, 2016).
DNA Interaction and Biological Screening
Research has demonstrated the ability of certain Schiff base compounds, similar in structure to 3,4-dihydroxy-N'-(2-hydroxybenzylidene)benzohydrazide, to interact with DNA through intercalation. This interaction, alongside the compounds' biological activities, suggests potential applications in medicinal chemistry and drug design (M. Sirajuddin et al., 2013).
Urease Inhibition
Compounds structurally related to 3,4-dihydroxy-N'-(2-hydroxybenzylidene)benzohydrazide have been investigated for their urease inhibitory activities, indicating their potential in developing treatments for diseases caused by urease-producing pathogens (D. Qu et al., 2015).
Corrosion Inhibition
Hydrazone derivatives have also been evaluated as corrosion inhibitors for metals in acidic media, demonstrating the potential of these compounds in protecting industrial materials from corrosion (H. Lgaz et al., 2019).
特性
IUPAC Name |
3,4-dihydroxy-N-[(2-hydroxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c17-11-4-2-1-3-10(11)8-15-16-14(20)9-5-6-12(18)13(19)7-9/h1-8,17-19H,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVYHPUGEQGQSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=C(C=C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydroxy-N'-(2-hydroxybenzylidene)benzohydrazide | |
CAS RN |
304481-60-5 |
Source


|
| Record name | 304481-60-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


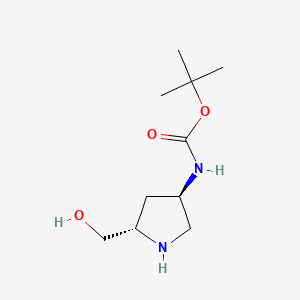


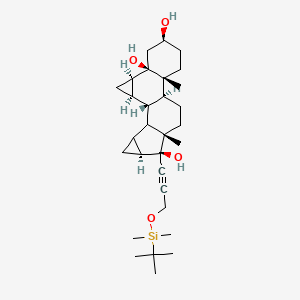

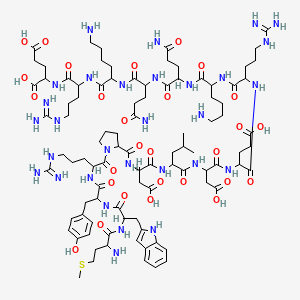
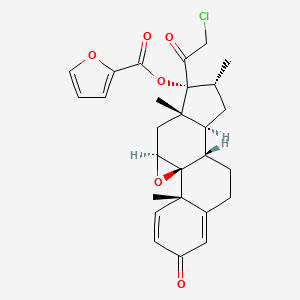
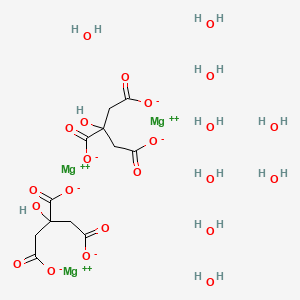


![1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride](/img/structure/B1146021.png)